

Technical Guide: Spectroscopic Profiling of 4-Ethyl-2-methylhexanoic Acid

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Compound of Interest

Compound Name: 4-Ethyl-2-methylhexanoic acid

Cat. No.: B1371369

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Executive Summary & Molecular Logic

4-Ethyl-2-methylhexanoic acid (CAS: 119532-68-6 for generic; stereoisomer specific CAS varies) represents a distinct class of branched-chain fatty acids (BCFAs). Unlike linear congeners, its physicochemical profile is governed by steric hindrance at the

-carbon and the mid-chain branching at the

-position.^[1]

For drug development professionals, this molecule is significant not merely as a structural intermediate but as a probe for chiral resolution methodologies. With two stereogenic centers (C2 and C4), the molecule exists as four stereoisomers (two enantiomeric pairs of diastereomers).

Molecular Architecture

- Formula:
- Molecular Weight: 158.24 g/mol ^[1]^[2]

- IUPAC Name: **4-Ethyl-2-methylhexanoic acid**[2]
- Chirality: Two stereocenters at C2 and C4.
 - Pair A: (2R, 4R) and (2S, 4S)
 - Pair B: (2R, 4S) and (2S, 4R)

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Critical Insight: In standard achiral NMR solvents (

), you will observe two distinct sets of signals if the sample is a diastereomeric mixture. Enantiomers will remain magnetically equivalent unless a chiral shift reagent is employed.

Mass Spectrometry (MS): The Fragmentation Fingerprint

Mass spectrometry provides the most definitive structural confirmation for this molecule, specifically through the McLafferty Rearrangement. While the molecular ion (

) is typically weak in aliphatic acids, the fragmentation pattern is deterministic based on the -methyl substitution.

Fragmentation Logic[3]

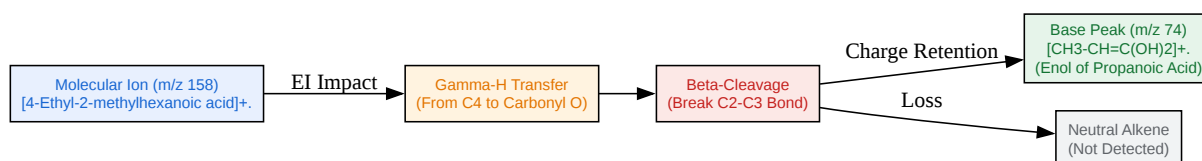
- Molecular Ion (
):
 158 (Weak/Absent).
- McLafferty Rearrangement (Base Peak Diagnostic):
 - Mechanism: The carbonyl oxygen abstracts a

- hydrogen (from C4). The bond between C2 () and C3 () cleaves.
- Result:
 - Neutral Fragment: 3-ethyl-1-pentene (derived from the hydrocarbon tail).
 - Charged Fragment: The enol radical cation of the acid headgroup.
 - Diagnostic Value: For a straight-chain acid, this peak is 60. For a 2-methyl substituted acid, this peak shifts to 74.
 - -Cleavage: Loss of the carboxyl radical or alkyl groups, though less dominant than the rearrangement.

MS Data Summary

m/z (Ion)	Intensity	Assignment	Structural Significance
158	<1%		Molecular Ion (often invisible in EI).
140	~5%		Dehydration (typical of acids).
129	~10-20%		Loss of ethyl group.
101	~30%		Loss of butyl equivalent.
87	~40%		-cleavage variant.
74	100%		McLafferty Rearrangement (Diagnostic for 2-methyl acids).

Visualization: McLafferty Pathway



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Caption: The McLafferty rearrangement mechanism yielding the diagnostic m/z 74 peak, confirming the 2-methyl substitution pattern.

Infrared Spectroscopy (IR)

IR analysis serves primarily as a functional group validation tool. The spectrum will be dominated by the carboxylic acid moiety.

Wavenumber ()	Vibration Mode	Description
2800 - 3300	O-H Stretch	Very broad, strong absorption centered ~3000 . Often overlaps C-H stretches. "Hairy beard" appearance.
2960, 2930, 2870	C-H Stretch	Strong. Asymmetric/symmetric stretches of methyl and methylene groups.
1705 - 1715	C=O Stretch	Strong, sharp. Characteristic of dimeric carboxylic acids (hydrogen bonded).
1460	C-H Bend	Scissoring of and bending of .
1200 - 1300	C-O Stretch	Medium intensity. Coupled with O-H in-plane bending.
930 - 940	O-H Bend	Out-of-plane bending. Broad, medium intensity (characteristic "hump").

NMR Spectroscopy: Stereochemical Probe

This is the most complex aspect of the analysis due to the two chiral centers. The values below represent the chemical shifts (

) in

.

Note on Diastereomers: If synthesized non-stereoselectively, you will observe signal doubling (splitting) for nuclei near the chiral centers. The values below are averaged/representative

ranges.

NMR (Proton) Data (400 MHz,)

Position	(ppm)	Multiplicity	Integral	Coupling ()	Assignment Logic
-COOH	11.0 - 12.0	Broad Singlet	1H	-	Acidic proton (exchangeable with D_2O).
H-2	2.35 - 2.45	Multiplet (dq)	1H	~7 Hz	α -proton. Deshielded by carbonyl. Chiral center.
H-2 (Me)	1.14 - 1.18	Doublet	3H	7.0 Hz	Methyl attached to C2. Diagnostic doublet.
H-3	1.30 - 1.60	Multiplet	2H	-	Methylene bridge. Diastereotopic protons (complex splitting).
H-4	1.25 - 1.40	Multiplet	1H	-	Chiral center at branching point.
H-4 (Ethyl)	1.20 - 1.40	Multiplet	2H	-	Methylene of the ethyl group.
H-5	1.20 - 1.35	Multiplet	2H	-	Methylene of the main chain.

H-6 / Ethyl-Me	0.85 - 0.95	Overlapping Triplets	6H	~7 Hz	Terminal methyls. Often appear as a distorted triplet or multiplet.
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NMR (Carbon) Data (100 MHz,)

Position	(ppm)	Type	Notes
C-1	182.5 - 183.5	C=O	Carbonyl carbon.[3]
C-2	39.0 - 40.0	CH	-carbon. Shift varies slightly between diastereomers.
C-3	36.5 - 37.5		Methylene bridge.
C-4	38.0 - 39.0	CH	Branching point (-carbon).
C-5	25.0 - 26.0		-
C-2 (Me)	16.5 - 17.5		-methyl group.
Ethyl ()	25.5 - 26.5		Ethyl branch methylene.
Ethyl ()	10.5 - 11.5		Ethyl branch methyl.
C-6	11.0 - 12.0		Terminal methyl.

Analytical Workflow: Separation & Validation

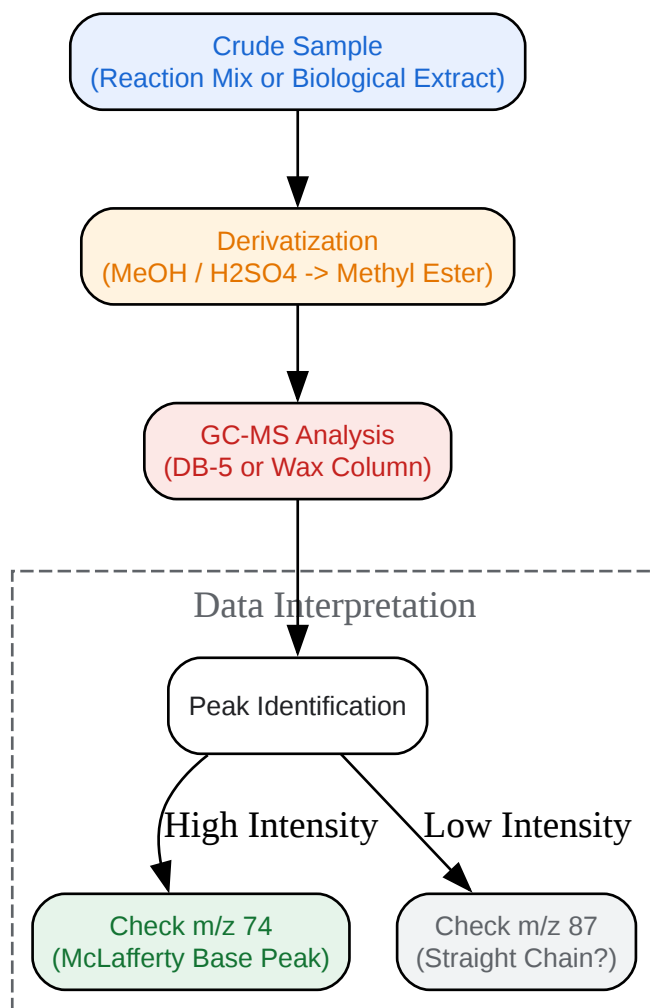
To analyze this compound in a biological or synthetic matrix, direct injection of the acid often leads to peak tailing. Derivatization is recommended.

Protocol: Methyl Ester Derivatization for GC-MS

This protocol converts the acid to Methyl 4-ethyl-2-methylhexanoate, improving volatility and peak shape.

- Sample Prep: Dissolve 10 mg of sample in 1 mL Methanol ().
- Catalyst: Add 2-3 drops of concentrated or use (14% w/v).
- Reflux: Heat at 60°C for 30 minutes.
- Extraction:
 - Add 1 mL water.
 - Extract with 1 mL Hexane.
 - Wash Hexane layer with saturated (to remove unreacted acid).
- Analysis: Inject 1 of the Hexane layer into GC-MS.

Diagnostic Workflow Diagram



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Caption: Analytical decision tree for confirming the presence of **4-ethyl-2-methylhexanoic acid** via methyl ester derivative.

References

- National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - 2-Methyl carboxylic acid fragmentation patterns. [\[Link\]](#)
- PubChem. **4-Ethyl-2-methylhexanoic acid** (Compound Summary). National Library of Medicine. [\[Link\]](#)
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Sources

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